![molecular formula C24H22N4O5 B2949912 ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate CAS No. 921807-95-6](/img/no-structure.png)
ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including an ester group (benzoate), a carboxamide group, and a pyrimidine ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms, which is a common structure in many biological molecules .
Synthesis Analysis
While the specific synthesis of this compound is not available, it’s likely that it involves several steps, including the formation of the pyrimidine ring and the subsequent addition of the benzyl, methyl, and carboxamido groups . The synthesis could potentially involve reactions such as condensation, substitution, and esterification .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The presence of the pyrimidine ring could potentially allow for resonance stabilization, which could affect the reactivity of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis in the presence of a strong acid or base to form a carboxylic acid and an alcohol . The amide group could also undergo hydrolysis under similar conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ester and amide groups could potentially make the compound polar, which would affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds with similar structures have been synthesized and tested for their antimicrobial activity . These compounds include 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido .
Anticancer Activity
1,3,4-Thiadiazoles, a class of compounds similar to the one , have shown anticancer activity . They have been widely used as reagents for the synthesis of heterocyclic compounds .
Antioxidant Activity
These compounds have also demonstrated antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress .
Neuroprotective and Anti-neuroinflammatory Agents
A study has shown that triazole-pyrimidine hybrids, which are structurally similar to the compound , have promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Treatment of Neurodegenerative Diseases
These compounds have been studied for their potential use in the treatment of various neurodegenerative diseases, such as Alzheimer’s disease (AD), Huntington’s disease (HD), Parkinson’s disease (PD), Amyotrophic lateral sclerosis (ALS), ischemic stroke, and traumatic brain injury .
Synthesis Method Development
The development method of synthesizing similar compounds utilizing Microwave Assisted Organic Synthesis (MAOS) method has been successfully conducted . This method could potentially be used to synthesize “ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate”.
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate involves the condensation of 3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid with ethyl 4-aminobenzoate, followed by esterification of the resulting carboxamide with ethanol and benzylation of the amide nitrogen. ", "Starting Materials": [ "3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid", "ethyl 4-aminobenzoate", "ethanol", "benzyl chloride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "1. Dissolve 3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (1.0 equiv) and ethyl 4-aminobenzoate (1.2 equiv) in dichloromethane.", "2. Add triethylamine (1.5 equiv) to the reaction mixture and stir for 30 minutes at room temperature.", "3. Add benzyl chloride (1.2 equiv) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "4. Quench the reaction by adding a saturated solution of sodium bicarbonate and stirring for 10 minutes.", "5. Extract the organic layer with dichloromethane and wash with water and brine.", "6. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "7. Dissolve the resulting carboxamide in ethanol and add a catalytic amount of hydrochloric acid.", "8. Add ethyl alcohol (1.2 equiv) and stir for 2 hours at room temperature.", "9. Quench the reaction by adding a saturated solution of sodium bicarbonate and stirring for 10 minutes.", "10. Extract the organic layer with dichloromethane and wash with water and brine.", "11. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "12. Dissolve the resulting ester in dichloromethane and add benzyl chloride (1.2 equiv) and triethylamine (1.5 equiv).", "13. Stir the reaction mixture for 2 hours at room temperature.", "14. Quench the reaction by adding a saturated solution of sodium bicarbonate and stirring for 10 minutes.", "15. Extract the organic layer with dichloromethane and wash with water and brine.", "16. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "17. Purify the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "18. Recrystallize the purified product from ethanol to obtain ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate as a white solid." ] } | |
CAS-Nummer |
921807-95-6 |
Produktname |
ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate |
Molekularformel |
C24H22N4O5 |
Molekulargewicht |
446.463 |
IUPAC-Name |
ethyl 4-[(3-benzyl-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)amino]benzoate |
InChI |
InChI=1S/C24H22N4O5/c1-3-33-23(31)16-9-11-17(12-10-16)25-21(29)18-14-27(2)20-19(18)26-24(32)28(22(20)30)13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H,25,29)(H,26,32) |
InChI-Schlüssel |
HXEIJMHMHXMDDE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



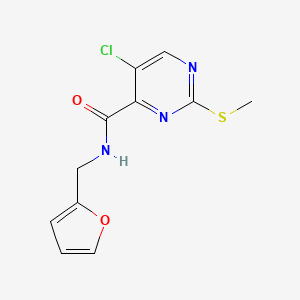


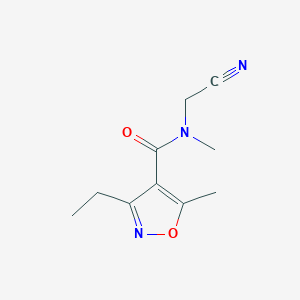

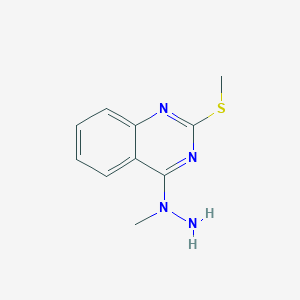
![5,6-dichloro-N-[4-(2-fluorobenzamido)-2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2949838.png)
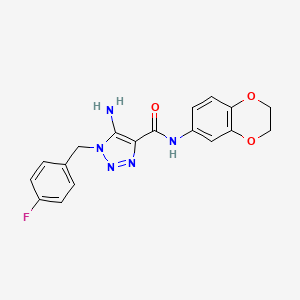
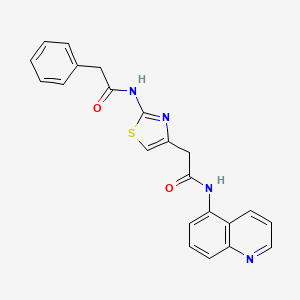
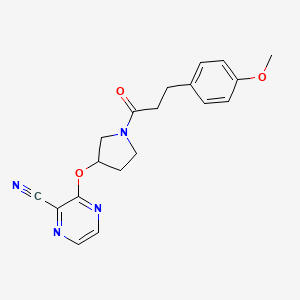
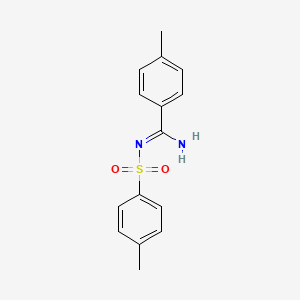

![1-[(2S)-2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl]prop-2-en-1-one](/img/structure/B2949849.png)